

Indirubin-5-sulfonate vs flavopiridol CDK inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Indirubin-5-sulfonate

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CDK Inhibition Potency Comparison

CDK Target	Indirubin-5-sulfonate (IC ₅₀)	Flavopiridol (IC ₅₀)
CDK1/cyclin B	55 nM [1]	20 - 100 nM [2]
CDK2/cyclin A	35 nM [1]	20 - 100 nM [2]
CDK2/cyclin E	150 nM [1]	20 - 100 nM [2]
CDK4/cyclin D1	300 nM [1]	20 - 100 nM [2]
CDK5/p35	65 nM [1]	20 - 100 nM [2]
CDK9	Information not located in search results	~20 nM (Most potent target) [2] [3]

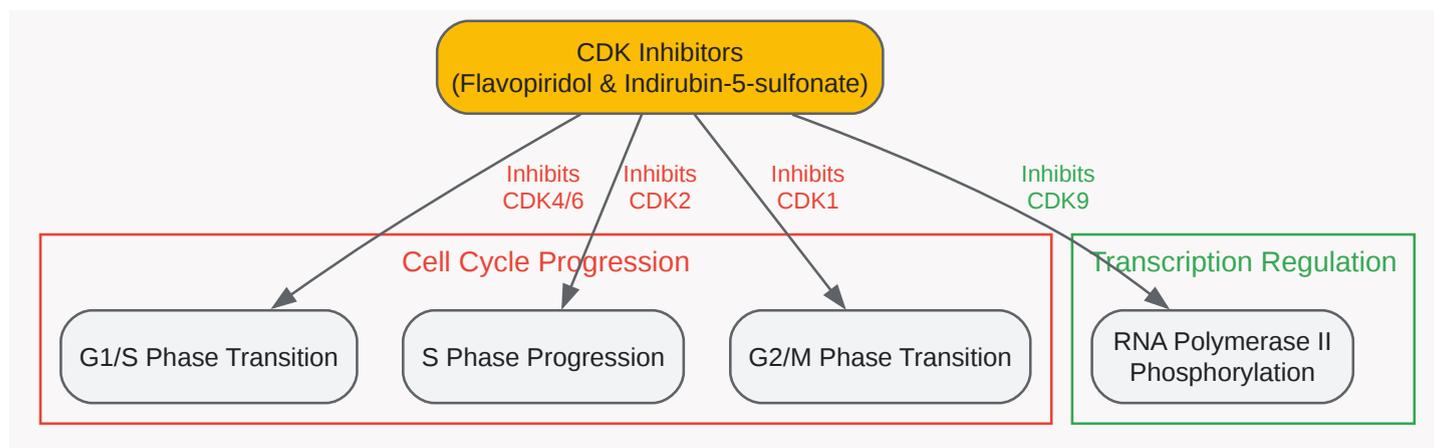
IC₅₀: Half-maximal inhibitory concentration; a lower value indicates greater potency.

Mechanisms of Action

Both compounds function by competitively inhibiting kinase activity at the ATP-binding site, but they have distinct profiles:

- **Flavopiridol (Alvocidib):** A **pan-CDK inhibitor**, flavopiridol potently inhibits CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 [2] [3] [4]. Its broad activity disrupts the cell cycle at both G1/S and G2/M phases and can also inhibit transcription by targeting CDK9 [3] [4].
- **Indirubin-5-sulfonate:** This derivative of the natural product indirubin is also a potent CDK inhibitor, with its highest activity against CDK2/cyclin A [1]. Like other indirubins, it is known to inhibit **Glycogen Synthase Kinase-3 β (GSK-3 β)** in addition to CDKs [5] [1].

The following diagram illustrates the primary cellular processes affected by these inhibitors.



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Key Experimental Methodologies

The data in the comparison table are typically generated through standardized biochemical and cellular assays. Here are the outlines of the core experimental protocols:

- **Kinase Inhibition Assay (Source of IC₅₀ values)**
 - **Purpose:** To measure the direct inhibition of a specific CDK/cyclin complex by a compound in a cell-free system.
 - **Procedure:** The target CDK/cyclin complex is incubated with the inhibitor (e.g., **indirubin-5-sulfonate** or flavopiridol) and ATP mixed with a protein substrate (commonly **Histone H1**). The reaction is often carried out in the presence of a radioactive isotope (e.g., [γ -³²P]ATP) or detected using phospho-specific antibodies [1].

- **Measurement:** The amount of phosphate transferred to the substrate is quantified. The IC_{50} is the concentration of the inhibitor that reduces this phosphorylation signal by 50% compared to a control without the inhibitor.
- **Cellular Proliferation Assay**
 - **Purpose:** To evaluate the inhibitor's effect on the growth and viability of whole cells, reflecting its overall cytotoxic potency.
 - **Procedure:** Tumor cell lines (e.g., A2780 ovarian carcinoma, HCT116 colon carcinoma) are cultured and exposed to varying concentrations of the inhibitor for a defined period, often **72 hours** [2].
 - **Measurement:** Cell viability is measured using colorimetric assays like **MTT** or **sulforhodamine B (SRB)**, which stain living cells. The **GI₅₀** (concentration for 50% growth inhibition) or **IC₅₀** is then calculated [2].

Research Applications and Considerations

- **Choosing a Research Tool:** **Indirubin-5-sulfonate** may be preferable for studies focusing specifically on CDK2/cyclin A or for research involving GSK-3 β inhibition. **Flavopiridol** is a better choice for investigating pan-CDK inhibition, transcriptional regulation via CDK9, or when a well-characterized clinical candidate is needed for *in vivo* studies [3] [1].
- **Clinical Translation:** Flavopiridol has advanced into clinical trials for various cancers, receiving orphan drug designation for chronic lymphocytic leukemia (CLL) [3]. This provides a wealth of data on its pharmacokinetics and safety profile, which is not yet available for **indirubin-5-sulfonate** [6] [3].
- **Off-Target Effects:** Be aware that both compounds can inhibit other targets. Flavopiridol has documented activity against EGFR and PKA at higher concentrations [2], while indirubin derivatives are established GSK-3 β inhibitors [5] [1].

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